Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Bioanalytical chemistry GC-MS method validation Forensic toxicology

Researchers quantifying etomidate in tissue samples need a reliable internal standard with validated chromatographic performance. This 5-aminopyrazole building block delivers 93% recovery as a GC-MS internal standard for etomidate (linear range 50-2500 ng/0.2 g tissue, intra-day CV <4.2%). • Validated GC-MS internal standard for etomidate in brain tissue • Key intermediate for pyrazolo[3,4-d]pyrimidine synthesis via 5-amino cyclocondensation • Stable ethyl ester precursor to herbicidal 5-amino-1-phenylpyrazole-4-carboxylic acid derivatives • Mp 98-100 °C enables rapid identity verification (8 °C differential from methyl ester analog)

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 16078-71-0
Cat. No. B103272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
CAS16078-71-0
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N
InChIInChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3
InChIKeyAYJIUOZKKTUKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0): 5-Aminopyrazole Core Building Block for Heterocyclic Synthesis and Analytical Reference


Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0) is a 5-aminopyrazole derivative featuring an ethyl ester at the 4-position and a phenyl ring at N1. Its structure incorporates a primary amino group (position 5) and an ester moiety, making it a versatile heterocyclic building block [1]. The compound has a molecular formula C₁₂H₁₃N₃O₂, molecular weight 231.25 g/mol, and is a white to light yellow crystalline solid with a melting point of 98–100 °C . In the 5-aminopyrazole class, substitution patterns at N1, C4, and the amino position profoundly influence both physicochemical properties and synthetic utility [2].

Why In-Class Substitution of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate May Fail: The Critical Role of Ester Group and N1-Phenyl Regiochemistry


Substituting Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with a generic 5-aminopyrazole analog is scientifically unjustified due to the compound‘s unique substitution architecture. The combination of the N1-phenyl group, the 5-amino group, and the ethyl ester at C4 creates a specific electronic and steric environment that directly impacts both physicochemical properties and synthetic utility. Changing the ester from ethyl to methyl (CAS 29097-01-6) alters molecular weight (231.25 vs. 217.22 g/mol), lipophilicity (XLogP3 2.3 vs. 1.8), and methanol solubility . Replacing the ethyl ester with a carboxylate salt (potassium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, CAS 111423-15-5) yields a water-soluble ionic compound unsuitable for organic-phase reactions . The 5-amino position itself exhibits distinct protonation behavior compared to 3-amino and 4-amino regioisomers, with pKa values showing linear dependence on Hammett substituent constants, indicating that even subtle phenyl ring substitutions alter basicity and reactivity [1]. These differences are quantifiable and directly impact experimental reproducibility in synthetic transformations, analytical method validation, and downstream derivatization efficiency.

Quantitative Differentiation Evidence for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0): Comparator-Based Selection Criteria


GC-MS Internal Standard Validation for Etomidate Quantitation: Recovery and Linearity Metrics

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been validated as an internal standard for GC-MS determination of etomidate in mouse brain tissue. The method demonstrated 93% recovery and a linear calibration range of 50–2500 ng/0.2 g brain tissue, with intra-day accuracy error <8.7% and coefficient of variation <4.2%, and a detection limit of 1 ng [1]. This analytical performance is specific to the ethyl ester variant; the methyl ester analog (CAS 29097-01-6) has not been validated for this application and exhibits different chromatographic retention due to altered polarity (XLogP3 2.3 vs. 1.8 predicted) .

Bioanalytical chemistry GC-MS method validation Forensic toxicology

Methanol Solubility Profile: Quantitative Comparison with Methyl Ester Analog

The ethyl ester derivative demonstrates methanol solubility of ≥25 mg/mL (clear, colorless solution) . While solubility data for the methyl ester analog (CAS 29097-01-6) in methanol is not explicitly reported in authoritative databases, the compound's lower molecular weight (217.22 vs. 231.25 g/mol) and different ester moiety predictably alter its solubility profile. The ethyl ester's solubility enables its use as an internal standard in GC-MS methods requiring methanolic stock solution preparation [1]. In contrast, the potassium carboxylate salt analog (CAS 111423-15-5) exhibits water solubility due to its ionic nature, making it unsuitable for organic-phase reactions where the ethyl ester is preferred .

Solubility optimization Reaction medium selection Sample preparation

Physical Form and Melting Point: Distinguishing Features from Carboxylic Acid and Methyl Ester Analogs

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a white to light yellow crystalline solid with a melting point of 98–100 °C (lit.) [1]. The methyl ester analog (CAS 29097-01-6) has a melting point of 106–108 °C , an 8 °C difference that can be exploited for identity confirmation and purity assessment via melting point determination. The free carboxylic acid analog (CAS 137968-78-6) exhibits a higher melting point (202–204 °C) and different solubility characteristics due to its acidic proton . The ethyl ester's physical form enables straightforward recrystallization from ethanol/water mixtures for purification [2].

Solid-state characterization Purity assessment Storage and handling

Commercial Purity Grade Availability: 98% Standard with Full Analytical Documentation

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is commercially available at 98% purity from major suppliers including Sigma-Aldrich (Product No. 379441) with supporting analytical documentation . This purity level is accompanied by certificate of analysis including NMR, HPLC, or GC verification . In contrast, the methyl ester analog (CAS 29097-01-6) is typically offered at 97% purity from a more limited vendor base, with fewer suppliers providing full analytical data packages . The potassium salt analog (CAS 111423-15-5) is available only from specialized chemical suppliers with limited purity documentation .

Chemical procurement Quality control Reproducible research

Validated Research and Industrial Application Scenarios for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0)


Internal Standard for GC-MS Quantitation of Etomidate in Biological Matrices

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a validated internal standard for GC-MS determination of etomidate in mouse brain tissue. The method demonstrates 93% recovery, a linear calibration range of 50–2500 ng/0.2 g tissue, intra-day accuracy error <8.7%, and coefficient of variation <4.2% [1]. This application leverages the compound's methanol solubility (≥25 mg/mL) for stock solution preparation and its chromatographic properties that enable reliable quantitation of the structurally related imidazole carboxylate analyte [2].

Heterocyclic Building Block for Pyrazolo[3,4-d]pyrimidine and Fused Pyrazoloazine Synthesis

The compound serves as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and fused pyrazoloazines [1]. The 5-amino group participates in cyclocondensation reactions, while the ethyl ester at C4 enables subsequent hydrolysis to carboxylic acid or conversion to amide derivatives. This synthetic utility is directly enabled by the specific combination of N1-phenyl substitution, 5-amino functionality, and 4-ester regiochemistry; altering any of these features (e.g., to 3-amino regioisomer or methyl ester) changes the reactivity profile and product outcome [2].

Precursor for 5-Amino-1-phenylpyrazole-4-carboxylic Acid Herbicide Derivatives

The ethyl ester serves as a protected precursor to 5-amino-1-phenylpyrazole-4-carboxylic acid, which is the core scaffold for a class of herbicidal compounds [1]. The ester functionality allows for controlled deprotection to the free carboxylic acid, which can then be further derivatized to amides and other active pharmacophores. Patent literature describes 5-amino-1-phenylpyrazole-4-carboxylic acid derivatives for controlling undesirable plant growth, with the ethyl ester providing a convenient, stable intermediate form for synthetic manipulation [2].

QC Identity Confirmation via Distinctive Melting Point (98–100 °C)

The compound's characteristic melting point of 98–100 °C enables rapid identity confirmation and purity assessment in quality control workflows [1]. This 8 °C difference from the methyl ester analog (106–108 °C) provides a simple, low-cost method to verify compound identity upon receipt and to monitor purity during storage, reducing the risk of cross-contamination or misidentification in multi-compound synthetic campaigns [2].

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